molecular formula C10H13ClN2O B161224 N-(4-Aminobenzyl)beta-chloropropionamide CAS No. 130349-18-7

N-(4-Aminobenzyl)beta-chloropropionamide

Cat. No.: B161224
CAS No.: 130349-18-7
M. Wt: 212.67 g/mol
InChI Key: DWRMIFMQPYSJND-UHFFFAOYSA-N
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Description

N-(4-Aminobenzyl)beta-chloropropionamide is an amide derivative featuring a 4-aminobenzyl group attached to a beta-chlorinated propionamide backbone. The compound’s structure comprises a primary aromatic amine (-NH₂) on the benzyl ring and a chlorine atom at the beta position of the propionamide chain, which may confer unique electronic and steric properties.

The 4-aminobenzyl moiety is a common pharmacophore in agrochemical and pharmaceutical research, as evidenced by its presence in compounds with herbicidal, antifungal, and receptor-binding activities .

Properties

CAS No.

130349-18-7

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

N-[(4-aminophenyl)methyl]-3-chloropropanamide

InChI

InChI=1S/C10H13ClN2O/c11-6-5-10(14)13-7-8-1-3-9(12)4-2-8/h1-4H,5-7,12H2,(H,13,14)

InChI Key

DWRMIFMQPYSJND-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNC(=O)CCCl)N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCCl)N

Synonyms

aminobeclamide
N-(4-aminobenzyl)beta-chloropropionamide

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The beta-chloro group in the target compound contrasts with electron-withdrawing groups (e.g., -CF₃, -F) in analogs like 6b and 6e. Chlorine’s moderate electronegativity may balance lipophilicity and reactivity compared to fluorine derivatives .
  • Synthesis Yields : Amide-forming reactions for analogs achieved yields of 45–76% , suggesting comparable efficiency for the target compound if similar coupling strategies (e.g., DCM or acetonitrile-based reactions) are employed .
Spectral Data Comparison

The table below contrasts inferred spectral properties of the target compound with experimental data from analogs:

Compound ¹H-NMR Features (δ, ppm) MS (m/z) [M+H]⁺ Reference
N-(4-Aminobenzyl)beta-chloropropionamide Aromatic H (~6.5–7.5), NH₂ (~5.5), CH₂Cl (~3.5–4.5) Calculated: ~228.07
6b 7.69–7.58 (m, 3H), 7.12 (d, 2H) 396.16
6e Aromatic and piperidinyl signals 410.18
7a Hydantoin NH (~10.5), aromatic H 449.21

Key Observations :

  • Aromatic Protons: The 4-aminobenzyl group’s aromatic protons in analogs resonate between δ 6.5–7.5 ppm, a range likely shared by the target compound .
  • Chlorine Effects: The beta-chloro group may deshield adjacent protons, causing upfield or downfield shifts compared to non-chlorinated amides.
Bioactivity Comparisons

Compounds with 4-aminobenzyl moieties exhibit diverse bioactivities, as shown below:

Compound Bioactivity Inhibition Rate (%) Reference
This compound Hypothetical: Herbicidal/Antifungal N/A
7l, 8o, 8p (Hydantoin derivatives) Herbicidal (B. campestris) 87–94 (in vitro), 95–100 (greenhouse)
7a-d (Acylthiourea derivatives) Antifungal (F. oxysporum) 71–79

Key Observations :

  • Chlorinated amides often exhibit enhanced bioactivity due to improved membrane permeability or target binding, as seen in agrochemicals .

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